molecular formula C11H21NO3 B13556793 tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate

Katalognummer: B13556793
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: JHCUAQXGKDRBOU-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety

Vorbereitungsmethoden

The synthesis of tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of a cyclopentyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl ((1S,2R)-2-(hydroxymethyl)cyclopentyl)carbamate can be compared with other carbamate derivatives, such as:

    tert-Butyl carbamate: Lacks the cyclopentyl and hydroxymethyl groups, making it less complex and potentially less specific in its interactions.

    Cyclopentyl carbamate: Does not have the tert-butyl group, which may affect its steric properties and reactivity.

    Hydroxymethyl carbamate: Lacks the cyclopentyl and tert-butyl groups, making it simpler and potentially less versatile in its applications.

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C11H21NO3

Molekulargewicht

215.29 g/mol

IUPAC-Name

tert-butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopentyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1

InChI-Schlüssel

JHCUAQXGKDRBOU-IUCAKERBSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1CO

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCC1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.